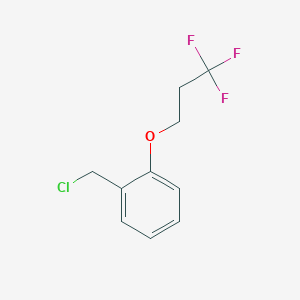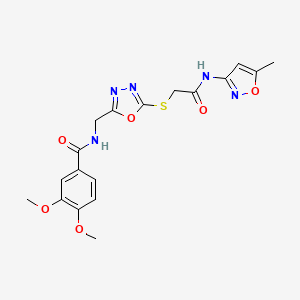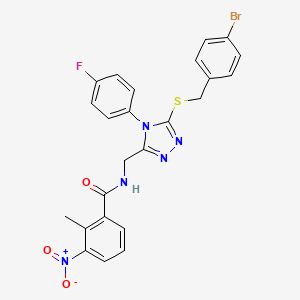
1-(Chloromethyl)-2-(3,3,3-trifluoropropoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-2-(3,3,3-trifluoropropoxy)benzene is an organic compound characterized by the presence of a chloromethyl group and a trifluoropropoxy group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(Chloromethyl)-2-(3,3,3-trifluoropropoxy)benzene typically involves the reaction of 2-(3,3,3-trifluoropropoxy)benzene with chloromethylating agents under specific conditions. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
1-(Chloromethyl)-2-(3,3,3-trifluoropropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium azide (NaN3) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding methyl derivative.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the azide derivative, while oxidation with potassium permanganate produces the corresponding carboxylic acid.
Applications De Recherche Scientifique
1-(Chloromethyl)-2-(3,3,3-trifluoropropoxy)benzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry for enhancing the metabolic stability and bioavailability of drugs.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes. Its unique chemical properties allow for the selective modification of biomolecules.
Medicine: In medicinal chemistry, it is utilized in the design and synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound finds applications in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants, which benefit from the stability and hydrophobicity imparted by the trifluoromethyl group.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-2-(3,3,3-trifluoropropoxy)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as enzyme inhibition or gene expression modulation.
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-2-(3,3,3-trifluoropropoxy)benzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene: This compound has the trifluoropropoxy group at the para position instead of the ortho position, which can influence its reactivity and biological activity.
1-Fluoro-3-(trifluoromethyl)-4-(3,3,3-trifluoropropoxy)benzene: The presence of additional fluorine atoms can further enhance the compound’s stability and lipophilicity.
1,1,1-Trifluoro-3-(3,3,3-trifluoropropoxy)propane: This compound lacks the aromatic benzene ring, which can significantly alter its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloromethyl and trifluoropropoxy groups, which confer distinct reactivity and potential for diverse applications.
Propriétés
IUPAC Name |
1-(chloromethyl)-2-(3,3,3-trifluoropropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3O/c11-7-8-3-1-2-4-9(8)15-6-5-10(12,13)14/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNQFOCOBPATRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)OCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2667343.png)


![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-1-methanesulfonylpiperidine-2-carboxamide](/img/structure/B2667347.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2667350.png)
![N-[(3-hydroxyoxolan-3-yl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2667351.png)
![2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2667353.png)
![N-(2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2667354.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2667357.png)




